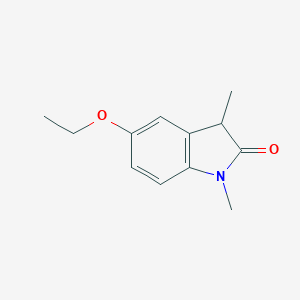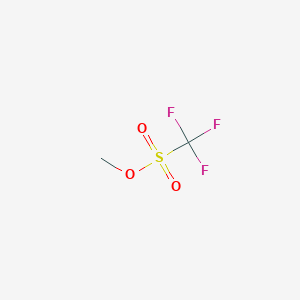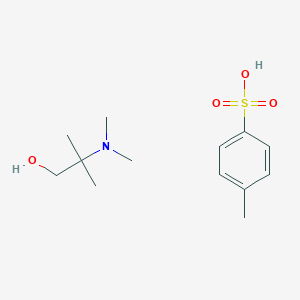
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is a chemical compound with the molecular formula C13H23NO4S. It is known for its unique structure, which includes a hydroxy group, a dimethylammonium group, and a toluene-p-sulphonate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) typically involves the reaction of 2-hydroxy-1,1-dimethylethylamine with toluene-p-sulphonic acid. The reaction is carried out under controlled conditions, often in the presence of a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is scaled up using large reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dimethylammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with other molecules, while the dimethylammonium group can participate in ionic interactions. These interactions can affect the compound’s reactivity and its ability to act as a catalyst or reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium chloride
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium bromide
- (2-Hydroxy-1,1-dimethylethyl)dimethylammonium iodide
Uniqueness
1-Propanol, 2-(dimethylamino)-2-methyl-, 4-methylbenzenesulfonate (salt) is unique due to the presence of the toluene-p-sulphonate group, which imparts distinct chemical properties. This group can enhance the compound’s solubility in organic solvents and influence its reactivity in various chemical reactions.
Propiedades
Número CAS |
10026-99-0 |
|---|---|
Fórmula molecular |
C13H23NO4S |
Peso molecular |
289.39 g/mol |
Nombre IUPAC |
2-(dimethylamino)-2-methylpropan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(2,5-8)7(3)4/h2-5H,1H3,(H,8,9,10);8H,5H2,1-4H3 |
Clave InChI |
JZFUBSFZOGZENZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CO)N(C)C |
| 10026-99-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-phenylmethoxyphenol](/img/structure/B156521.png)
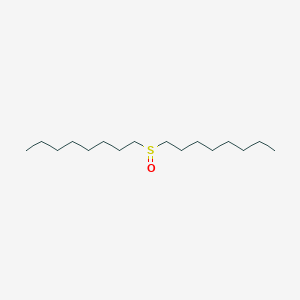


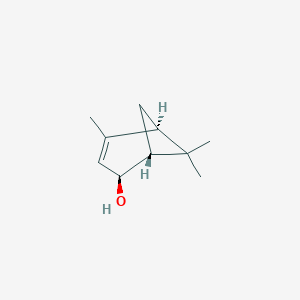
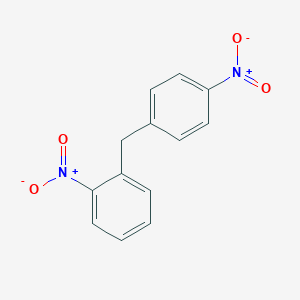


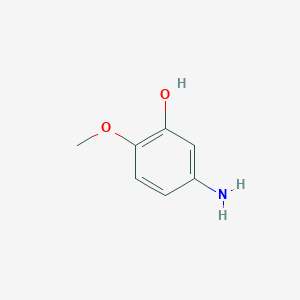
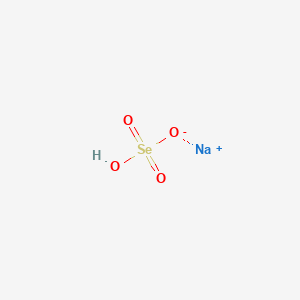
![2-[(p-Nitrophenyl)azo]acetoacetanilide](/img/structure/B156538.png)
![5-[(1E)-2-[4-(Phenylmethoxy)phenyl]ethenyl]-1,3-benzenediol](/img/structure/B156539.png)
